4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl benzoate
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Overview
Description
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE is a complex organic compound that features a benzodioxin ring, a formamido group, and a methoxyphenyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Formamido Group: The formamido group can be introduced by reacting the benzodioxin derivative with formamide under controlled conditions.
Coupling with Methoxyphenyl Benzoate: The final step involves coupling the formamido-substituted benzodioxin with methoxyphenyl benzoate using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. The benzodioxin ring and formamido group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the formamido and methoxyphenyl benzoate groups.
2,3-Dihydro-1,4-Benzodioxin-6-YL Benzenesulfonamide: Another compound with a benzodioxin ring but different functional groups.
Uniqueness
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE is unique due to its combination of a benzodioxin ring, formamido group, and methoxyphenyl benzoate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C24H20N2O6 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C24H20N2O6/c1-29-21-13-16(7-9-20(21)32-24(28)17-5-3-2-4-6-17)15-25-26-23(27)18-8-10-19-22(14-18)31-12-11-30-19/h2-10,13-15H,11-12H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
VZAZHJMOMCPSES-MFKUBSTISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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